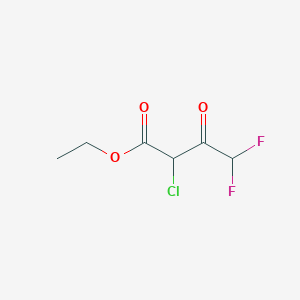

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate is a chemical compound with the molecular formula C6H7ClF2O3 . It is also known as Ethyl 4,4-difluoro-3-oxobutanoate . This compound is used as an intermediate in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate consists of an ester group (-COO-) and a butanoate backbone with two fluorine atoms and one chlorine atom attached . The InChI code for this compound is 1S/C6H7ClF2O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate is a clear liquid . It has a molecular weight of 166.12 and a density of 1.2±0.1 g/cm3 . The boiling point is 170.1±30.0 °C and the flash point is 55.7±19.4 °C .Scientific Research Applications

Electrowetting On Dielectric (EWOD)-Based Digital Microfluidics

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate: finds application in digital microfluidics (DMF), an innovative technology used for precise manipulation of liquid droplets. In DMF, the driving electrode plays a crucial role in facilitating droplet generation, transportation, splitting, merging, and mixing . Here’s how this compound contributes:

Working Principle::Photophysical Studies and Fluorescent Probes

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate is an intermediate used for the synthesis of pharmaceuticals . Its primary targets are potassium channel activators and β-alanine derived GABA-T antagonists . These targets play crucial roles in the regulation of neuronal excitability and neurotransmission.

Mode of Action

For instance, when used in the synthesis of potassium channel activators, it may enhance the opening of potassium channels, leading to hyperpolarization of the cell membrane and decreased neuronal excitability .

Biochemical Pathways

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate affects several biochemical pathways. As a precursor in the synthesis of potassium channel activators, it can influence the potassium ion transport pathway. This pathway is crucial for maintaining the resting membrane potential and repolarizing the membrane during action potentials . Additionally, when used in the synthesis of β-alanine derived GABA-T antagonists, it can affect the γ-aminobutyric acid (GABA) pathway, which is the main inhibitory neurotransmitter pathway in the brain .

Pharmacokinetics

Its metabolism and excretion would depend on the specific metabolic pathways present in the body .

Result of Action

The molecular and cellular effects of Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate’s action depend on the specific pharmaceuticals it is used to synthesize. For instance, if it is used to synthesize potassium channel activators, the result of its action could be a decrease in neuronal excitability . If it is used to synthesize β-alanine derived GABA-T antagonists, the result could be an increase in GABA levels, leading to enhanced inhibitory neurotransmission .

Action Environment

The action, efficacy, and stability of Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals. For instance, extreme temperatures or pH levels could potentially degrade the compound or reduce its efficacy. The presence of other chemicals could lead to interactions that affect the compound’s stability or action .

properties

IUPAC Name |

ethyl 2-chloro-4,4-difluoro-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTIQKPWQJFGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-(2-methyl-6a,7,8,9,10,10a-hexahydro-5H-pyrimido[5,4-c]quinolin-6-yl)-4-oxobut-2-enoate](/img/structure/B2467200.png)

![(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2467201.png)

![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2467202.png)

![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2467205.png)

![(1S,2S,4S)-2-bromo-N',N',4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2467206.png)

![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2467207.png)

![2-Amino-4-(2-bromophenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2467213.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2467215.png)

![4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2467217.png)